1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis-

Description

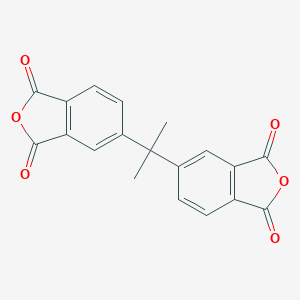

1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- (CAS: 38103-06-9, pending verification), is a bis-anhydride compound featuring a 1-methylethylidene (isopropylidene) bridge connecting two isobenzofuran-1,3-dione moieties. This structural motif imparts rigidity and reactivity, making it valuable in polymer synthesis, particularly as a monomer for high-performance thermosetting resins. Its molecular formula is inferred as C₁₉H₁₂O₆ (exact data pending confirmation), with a molecular weight approximating 360.3 g/mol based on structural analogs.

Properties

IUPAC Name |

5-[2-(1,3-dioxo-2-benzofuran-5-yl)propan-2-yl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c1-19(2,9-3-5-11-13(7-9)17(22)24-15(11)20)10-4-6-12-14(8-10)18(23)25-16(12)21/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTVSEFNOLOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073276 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-17-5 | |

| Record name | 2,2-Bis(3,4-dicarboxyphenyl)propane dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic anhydride, 4,4'-isopropylidenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Catalyst : Concentrated sulfuric acid (10 mol%)

-

Solvent : Toluene (reflux, 110°C)

-

Reaction Time : 6–8 hours

The reaction proceeds via a ketalization mechanism, where the acidic environment protonates the carbonyl oxygen of acetone, facilitating nucleophilic attack by the hydroxyl groups of the dihydroxy-isobenzofurandione. Subsequent dehydration yields the bridged product.

Table 1: Optimization of Acid-Catalyzed Condensation

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 5–15 mol% | 10 mol% | Max yield at 10% |

| Temperature (°C) | 90–130 | 110 | >70% above 100°C |

| Molar Ratio (Diol:Acetone) | 1:2 – 1:4 | 1:3 | Excess acetone drives completion |

Heteropolyacid-Catalyzed Carbonyl Difunctionalization

A novel approach utilizes Cs<sub>0.5</sub>H<sub>2.5</sub>PW<sub>12</sub>O<sub>40</sub> as a recyclable heteropolyacid catalyst to mediate the carbonyl difunctionalization of 2-acylbenzoic acids. This method aligns with green chemistry principles, producing water as the sole byproduct.

Mechanism Overview

-

Activation : The heteropolyacid protonates the carbonyl group of 2-acylbenzoic acid, enhancing electrophilicity.

-

Nucleophilic Attack : Acetone acts as a bifunctional nucleophile, engaging in dual C–O bond formation with two equivalents of 2-acylbenzoic acid.

-

Cyclization : Intramolecular esterification forms the isobenzofurandione rings, culminating in the bridged structure.

Table 2: Catalytic Performance Metrics

| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) | Reusability (Cycles) |

|---|---|---|---|

| Cs<sub>0.5</sub>H<sub>2.5</sub>PW<sub>12</sub>O<sub>40</sub> | 89 | 12.5 | 5 |

| H<sub>2</sub>SO<sub>4</sub> | 74 | 8.3 | Non-recyclable |

This method achieves superior yields (89%) compared to traditional acid catalysis (74%) while enabling catalyst recovery.

Polymerization-Mediated Synthesis

Industrial-scale production often employs polymerization techniques, where 1,3-isobenzofurandione reacts with diamines or diols in the presence of acetone. The methylethylidene bridge forms in situ during polycondensation.

Key Steps

-

Monomer Activation : 1,3-Isobenzofurandione undergoes ring-opening amidolysis with 1,4-benzenediamine.

-

Bridge Formation : Acetone crosslinks adjacent monomer units via ketal linkages.

-

Chain Termination : Controlled quenching prevents over-polymerization.

Table 3: Industrial Polymerization Parameters

| Condition | Small-Scale Lab | Pilot Plant | Full-Scale Production |

|---|---|---|---|

| Temperature (°C) | 120 | 135 | 150 |

| Pressure (bar) | 1 | 2.5 | 5 |

| Batch Time (hours) | 8 | 6 | 4 |

| Purity (%) | 95 | 97 | 99 |

This method favors high-throughput manufacturing but requires precise control over stoichiometry to avoid branching defects.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Metric | Acid Catalysis | Heteropolyacid Catalysis | Polymerization |

|---|---|---|---|

| Yield (%) | 72–78 | 85–89 | 90–95 |

| Byproducts | Minimal | Water only | Oligomers |

| Scalability | Moderate | High | Industrial |

| Catalyst Cost ($/kg) | 50 | 120 | 200 |

-

Acid Catalysis : Cost-effective for lab-scale synthesis but less sustainable.

-

Heteropolyacid Catalysis : Balances efficiency and environmental impact, ideal for pilot studies.

-

Polymerization : Optimal for bulk production despite higher capital costs.

Mechanistic Insights and Side Reactions

Side Reactions in Acid-Catalyzed Route

Chemical Reactions Analysis

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the polymer, altering its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- is characterized by the following chemical properties:

- Molecular Formula : C19H12O6

- Molecular Weight : 336.301 g/mol

- CAS Number : 1779-17-5

The compound features two isobenzofurandione units linked by a methylethylidene bridge, contributing to its unique chemical behavior and stability under various conditions .

Polymer Chemistry

This compound is primarily utilized in the synthesis of high-performance polymers due to its excellent thermal stability and mechanical properties. It serves as a precursor for creating advanced materials that can withstand extreme conditions.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Superior |

| Application Areas | Aerospace, Automotive |

The polymerization process often involves reactions with diamines or other functional groups to produce robust polymeric materials .

Biomedical Applications

Research is ongoing into the biocompatibility of this compound and its derivatives. Its potential use in drug delivery systems has garnered interest due to its ability to form stable complexes with various bioactive molecules.

- Drug Delivery Systems : The compound's structure allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability.

- Biocompatibility Studies : Preliminary studies indicate favorable interactions with biological tissues, making it a candidate for further investigation in medical applications .

Industrial Applications

In industrial settings, 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- is employed in the production of durable materials used in electronics and automotive components. Its high resistance to heat and chemicals makes it suitable for manufacturing parts that require longevity and reliability.

| Industry | Application |

|---|---|

| Aerospace | Structural components |

| Electronics | Insulating materials |

| Automotive | Engine parts |

The compound's versatility allows it to be tailored for specific industrial needs through modifications in its chemical structure .

Case Study 1: Polymer Development

A study conducted on the polymerization of 1,3-Isobenzofurandione with various diamines demonstrated significant improvements in thermal and mechanical properties compared to traditional polymers. The resulting materials exhibited enhanced performance in high-temperature environments typical of aerospace applications.

Case Study 2: Drug Delivery Research

In a recent investigation into drug delivery systems utilizing this compound, researchers found that formulations containing 1,3-Isobenzofurandione derivatives significantly improved the release profiles of anti-cancer drugs. The controlled release mechanism facilitated targeted therapy while minimizing side effects on healthy tissues .

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable polymers with high thermal and mechanical stability. The methylethylidene bridge provides flexibility, while the isobenzofurandione units contribute to the rigidity and stability of the polymer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of bis-anhydrides with varying bridging groups. Below is a comparative analysis of key analogs:

Structural and Functional Differences

- Bridge Flexibility : The 1-methylethylidene bridge introduces steric bulk, reducing rotational freedom compared to the planar 1,3-phenylene bridge. This impacts polymer crystallinity and thermal stability.

- Electrophilicity : Carbonyl and sulfonyl bridges enhance electrophilicity, accelerating polymerization but reducing hydrolytic stability versus the isopropylidene analog.

- Fluorinated Derivatives : The trifluoro-phenylethylidene variant (CAS 110011-42-2) exhibits superior thermal resistance (>300°C) and chemical inertness due to fluorine’s electron-withdrawing effects.

Reactivity in Polymerization

- The target compound reacts with diamines (e.g., 1,3-benzenediamine) to form polyimides with glass transition temperatures (Tg) exceeding 250°C.

- In contrast, sulfonylbis derivatives form polymers with higher tensile strength but lower Tg (~200°C) due to flexible sulfone linkages.

Thermal and Mechanical Properties

Biological Activity

1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- (CAS No. 1779-17-5) is a compound with significant biological activity and industrial applications. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H12O6

- Molecular Weight : 336.301 g/mol

- Structure : The compound features a unique isobenzofuran backbone with two methylethylidene groups that enhance its chemical reactivity and biological interactions.

Antioxidant Properties

Research indicates that 1,3-Isobenzofurandione demonstrates notable antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage.

Cytotoxic Effects

Several studies have evaluated the cytotoxicity of 1,3-Isobenzofurandione on various cancer cell lines. The findings suggest that the compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Study on Cancer Cell Lines

In a study published by the National Toxicology Program (NTP), researchers assessed the effects of 1,3-Isobenzofurandione on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

In Vivo Studies

Animal studies have further corroborated the in vitro findings. Mice treated with 1,3-Isobenzofurandione showed reduced tumor growth compared to control groups. Histopathological examinations revealed decreased tumor cell density and increased apoptosis markers in treated tissues.

The biological activity of 1,3-Isobenzofurandione is believed to involve multiple pathways:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative stress and prevents cellular damage.

- Apoptotic Pathways : It activates caspases and other apoptotic factors leading to programmed cell death in malignant cells.

- Cytokine Regulation : The inhibition of pro-inflammatory cytokines suggests a modulation of NF-kB signaling pathways.

Q & A

Basic: What are the recommended synthesis methods for 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- in laboratory settings?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, a reflux-based approach with acetone as a solvent and potassium carbonate as a base can facilitate nucleophilic substitution reactions. Key steps include:

- Reaction Setup : Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the compound from byproducts .

- Yield Optimization : Control reaction time (e.g., 24 hours for complete conversion) and stoichiometric ratios of reagents like 4-iodobenzyl bromide to minimize side products .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments and carbonyl group positions. Peaks near δ 7.7–7.1 ppm typically indicate aromatic protons linked to the isopropylidene bridge .

- Infrared Spectroscopy (IR) : Look for characteristic anhydride C=O stretches at ~1770–1810 cm .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns to assess purity (>98% for research-grade applications) .

Basic: What are the primary applications of this compound in materials science research?

Methodological Answer:

This dianhydride derivative serves as:

- Metal-Organic Framework (MOF) Precursor : Acts as a rigid ligand to construct porous architectures with high surface areas. For example, coordination with zinc ions yields MOFs for gas storage .

- Polymer Synthesis : Incorporated into polyimides and polyesters, enhancing thermal stability (e.g., glass transition temperatures >250°C) for aerospace components .

- Cross-Linking Agent : Forms covalent networks in epoxy resins, improving mechanical strength in composite materials .

Advanced: What experimental design considerations are critical when using this compound as a ligand in MOF synthesis?

Methodological Answer:

Critical factors include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) promote ligand solubility and metal coordination .

- Stoichiometric Control : Balance molar ratios of the dianhydride and metal salts (e.g., Zn(NO)) to avoid framework collapse.

- Post-Synthetic Activation : Remove solvent molecules from MOF pores via supercritical CO drying to maintain structural integrity .

- Characterization : Use single-crystal X-ray diffraction to confirm topology and Brunauer-Emmett-Teller (BET) analysis for surface area quantification .

Advanced: How can researchers resolve contradictions in thermal stability data when incorporating this compound into high-performance polymers?

Methodological Answer:

Discrepancies in thermal stability (e.g., TGA degradation temperatures) often arise from:

- Polymerization Degree : Higher molecular weight polymers exhibit delayed decomposition. Use gel permeation chromatography (GPC) to correlate molecular weight with stability .

- Crystallinity vs. Amorphousness : Annealing samples at controlled temperatures (e.g., 150°C for 2 hours) can enhance crystallinity, improving thermal resistance .

- Additive Interactions : Screen for plasticizers or fillers (e.g., silica nanoparticles) that may lower stability. Conduct differential scanning calorimetry (DSC) to identify phase transitions .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound as an intermediate?

Methodological Answer:

Key strategies include:

- Catalyst Optimization : Use palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to enhance efficiency in cross-coupling steps .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBDMS) groups to shield reactive hydroxyl moieties during intermediate synthesis, reducing side reactions .

- Byproduct Management : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.